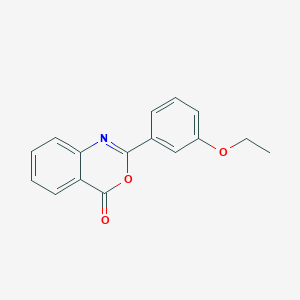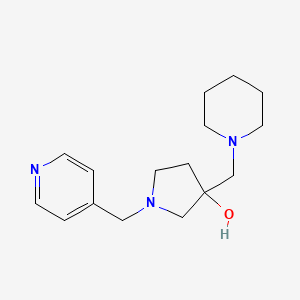![molecular formula C17H16N2O3 B5540676 N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, typically involves acylation reactions of aminophenol with benzoylchlorides in suitable solvents such as THF (Tetrahydrofuran). These reactions are characterized and confirmed by various spectroscopic methods including ¹H NMR, ¹³C NMR, and elemental analysis. For example, the molecular structure of related compounds has been determined by single crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in the synthesis and stabilization of these compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide is often studied using X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the compound's crystalline structure and provide insights into the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. For instance, research has shown that these interactions have a minor effect on bond lengths and angles but are significant for dihedral angles and the rotational conformation of aromatic rings, crucial for understanding the compound's stability and reactivity (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions of benzamide derivatives, including N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, encompass a broad range of transformations, such as the formation of N-hydroxymethyl compounds, which are significant for understanding the compound's metabolic pathways and stability under various conditions. Studies have characterized N-(hydroxymethyl) compounds as major metabolites, providing insights into the compound's reactivity and potential applications in various fields (Ross et al., 1983).
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polyimides
A study conducted by Butt et al. (2005) involved the synthesis of new diamines, including those with structural features similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, which were then polymerized with different anhydrides to produce polyimides. These polyimides exhibited good solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) from 168°C to 254°C, highlighting their potential for high-performance material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystal and Molecular Structure Analysis
Research on the structure of N-phenyl-4-nitrobenzamidoxime by Buzykin et al. (1995) through X-ray structural analysis provides insight into the molecular configurations of compounds similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide. The study offers detailed information on intramolecular and intermolecular interactions, which could be essential for designing molecules with desired physical and chemical properties (Buzykin, Dokuchaev, & Kharitonova, 1995).
N-Protecting Group Applications
Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating the versatility of similar chemical structures in synthetic chemistry. The protected derivatives could be efficiently deprotected using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), showcasing a method that could be applied in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Antiulcer Activity of Derivatives
A study by Hosokami et al. (1992) on the synthesis and evaluation of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine for their antiulcer activities reveals the potential therapeutic applications of molecules with structural similarities to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide. One of the synthesized compounds showed significant antiulcer activity, highlighting the potential for developing new therapeutic agents (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-5-13(11-16(15)22-2)17(20)19-14-6-3-12(4-7-14)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLWHVKOIURMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)
![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)